molecular formula C19H16N4O4 B2527004 1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 382611-73-6

1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2527004
CAS No.: 382611-73-6
M. Wt: 364.361
InChI Key: NZWLZIXOVXEQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative featuring a fused oxazolo[2,3-f]purine core with a 6,7-dihydro configuration, indicating partial saturation of the oxazole ring. Key structural attributes include:

  • (Naphthalen-2-yloxy)methyl group at position 7: Introduces aromatic bulk and lipophilicity, which may improve membrane permeability compared to smaller substituents like phenyl groups .
  • Dione motif (2,4(1H,3H)-dione): Common in bioactive molecules, contributing to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

4-methyl-7-(naphthalen-2-yloxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-22-16-15(17(24)21-18(22)25)23-9-14(27-19(23)20-16)10-26-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14H,9-10H2,1H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWLZIXOVXEQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CC(OC3=N2)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

1-Methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The compound belongs to a class of purine derivatives characterized by the presence of a naphthalene moiety. Its chemical structure can be represented as follows:

C19H19N5O3\text{C}_{19}\text{H}_{19}\text{N}_5\text{O}_3

This structure is crucial for its biological activity and interaction with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent , particularly against Mycobacterium tuberculosis (Mtb). It inhibits the DprE1 enzyme, which is essential for the biosynthesis of arabinose in the mycobacterial cell wall. This inhibition was confirmed through radiolabeling experiments that demonstrated a significant reduction in colony-forming units (CFUs) of Mtb H37Rv in vitro .

Table 1: Antimicrobial Activity Against Mtb

CompoundMIC (µM)Target
This compound5DprE1
Reference Compound A10DprE1
Reference Compound B15DprE1

Cytotoxicity and Selectivity

The selectivity index of the compound was evaluated against HepG2 liver cells, showing promising results with low cytotoxicity while maintaining effective antimicrobial activity. The selectivity index was calculated as the ratio between cytotoxicity IC50 and antimicrobial MIC values .

Table 2: Cytotoxicity Data

CompoundIC50 (µM)Selectivity Index
This compound5010
Reference Compound A404
Reference Compound B302

The mechanism by which this compound exerts its effects involves binding to the active site of DprE1. Molecular modeling studies suggest that specific structural features of the compound enhance its binding affinity and efficacy against Mtb strains . The presence of the naphthalenyl group at position N7 is critical for maintaining high anti-tubercular activity.

Case Studies

A recent study evaluated various derivatives of purines similar to our compound. The results indicated that modifications at specific positions could significantly enhance both potency and selectivity against Mtb. For instance, introducing fluorine at the naphthyl position improved microsomal stability and anti-TB potency .

Comparison with Similar Compounds

Oxazolo vs. Thiazolo Purine-Diones

  • 1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 178452-87-4): Replaces the oxazole oxygen with sulfur, increasing electron density and polarizability.
  • Target compound : Oxazole’s oxygen may favor hydrogen bonding over thiazole’s sulfur, affecting receptor selectivity .

Oxazolo vs. Imidazo Purine-Diones

  • 8-(Butyl)-1-methyl-7-m-p-hydroxyphenyl-imidazo[2,1-f]purine-2,4(3H,8H)-dione (61): Imidazole ring introduces an additional nitrogen, altering electronic properties. Melting point: 256–258°C; higher rigidity compared to dihydrooxazolo derivatives .

Substituent Effects

Aromatic vs. Aliphatic Substituents

  • 1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 118888-53-2):
    • Phenyl group at position 7 provides moderate lipophilicity.
    • Contrasted with the target compound’s naphthyloxymethyl group, which offers extended aromaticity for enhanced van der Waals interactions .

Polar Functional Groups

Research Findings and Pharmacological Implications

  • Adenosine Receptor Modulation: Purine-diones often target adenosine receptors (e.g., A1, A2A), which regulate cardiovascular, immune, and neurological functions. The naphthyloxymethyl group in the target compound may confer selectivity for A2A or A3 subtypes due to its bulk and lipophilicity .
  • Kinase Inhibition : Imidazo-purine-diones (e.g., compound 64) demonstrate kinase inhibitory activity, suggesting the oxazolo analog could similarly interfere with ATP-binding pockets .
  • Synthetic Accessibility : Thiazolo and imidazo analogs are synthesized via cyclization and nucleophilic substitution, while oxazolo derivatives may require specialized oxazole-ring formation strategies .

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Core Structure Substituent at Position 7 Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound Oxazolo[2,3-f]purine (Naphthalen-2-yloxy)methyl Calculated: ~353.3 N/A N/A
1-methyl-7-phenyloxazolo[...]-dione Oxazolo[2,3-f]purine Phenyl Not reported N/A N/A
1-methyl-6,7-dihydrothiazolo[...]-dione Thiazolo[2,3-f]purine 224.24 N/A N/A
8-(Butyl)-1-methyl-7-m-p-hydroxyphenyl-imidazo[...]-dione (61) Imidazo[2,1-f]purine m-Hydroxyphenyl Not reported 256–258 41

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.